molecular formula C22H23N3O5 B12982050 4,5-Bis((4-methoxybenzyl)oxy)picolinohydrazide

4,5-Bis((4-methoxybenzyl)oxy)picolinohydrazide

Cat. No.: B12982050
M. Wt: 409.4 g/mol
InChI Key: HWIQBFFWKRQEAR-UHFFFAOYSA-N
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Description

4,5-Bis((4-methoxybenzyl)oxy)picolinohydrazide is a complex organic compound that features a picolinohydrazide core substituted with two 4-methoxybenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis((4-methoxybenzyl)oxy)picolinohydrazide typically involves the reaction of picolinohydrazide with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis((4-methoxybenzyl)oxy)picolinohydrazide can undergo various chemical reactions, including:

    Oxidation: The methoxybenzyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl groups would yield corresponding aldehydes or acids, while reduction of nitro groups would yield amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4,5-Bis((4-methoxybenzyl)oxy)picolinohydrazide involves its interaction with specific molecular targets. The methoxybenzyl groups may facilitate binding to hydrophobic pockets in proteins or enzymes, while the picolinohydrazide core can participate in hydrogen bonding or coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Bis((4-methylbenzyl)oxy)picolinohydrazide
  • 4,5-Bis((4-chlorobenzyl)oxy)picolinohydrazide
  • 4,5-Bis((4-fluorobenzyl)oxy)picolinohydrazide

Uniqueness

4,5-Bis((4-methoxybenzyl)oxy)picolinohydrazide is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s ability to bind to specific targets.

Properties

Molecular Formula

C22H23N3O5

Molecular Weight

409.4 g/mol

IUPAC Name

4,5-bis[(4-methoxyphenyl)methoxy]pyridine-2-carbohydrazide

InChI

InChI=1S/C22H23N3O5/c1-27-17-7-3-15(4-8-17)13-29-20-11-19(22(26)25-23)24-12-21(20)30-14-16-5-9-18(28-2)10-6-16/h3-12H,13-14,23H2,1-2H3,(H,25,26)

InChI Key

HWIQBFFWKRQEAR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC(=NC=C2OCC3=CC=C(C=C3)OC)C(=O)NN

Origin of Product

United States

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